molecular formula C7H12FN B13005977 6-(Fluoromethyl)-3-azabicyclo[4.1.0]heptane

6-(Fluoromethyl)-3-azabicyclo[4.1.0]heptane

Cat. No.: B13005977
M. Wt: 129.18 g/mol
InChI Key: VKXJFGBRBGYUGU-UHFFFAOYSA-N
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Description

6-(Fluoromethyl)-3-azabicyclo[410]heptane is a bicyclic compound that features a fluoromethyl group attached to a nitrogen-containing azabicyclo structure

Preparation Methods

The synthesis of 6-(Fluoromethyl)-3-azabicyclo[4.1.0]heptane can be achieved through a transition-metal-free, radical oxidation of 1,6-enyne cyclopropanation. This method involves the oxidative cyclopropanation of aza-1,6-enynes, resulting in the formation of functionalized azabicyclo[4.1.0]heptane derivatives . The reaction is carried out under mild conditions, making it a sustainable and efficient approach. The key advantages of this method include its operational ease, rapid completion, and compatibility with a wide range of functional groups and substrates .

Chemical Reactions Analysis

6-(Fluoromethyl)-3-azabicyclo[4.1.0]heptane undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo oxidative cyclopropanation to form azabicyclo[4.1.0]heptane-2,4,5-triones . The reaction conditions typically involve mild temperatures and the absence of transition metals, making the process environmentally friendly .

Mechanism of Action

The mechanism of action of 6-(Fluoromethyl)-3-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The fluoromethyl group can enhance the compound’s binding affinity and selectivity towards its targets . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Properties

Molecular Formula

C7H12FN

Molecular Weight

129.18 g/mol

IUPAC Name

6-(fluoromethyl)-3-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C7H12FN/c8-5-7-1-2-9-4-6(7)3-7/h6,9H,1-5H2

InChI Key

VKXJFGBRBGYUGU-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2C1(C2)CF

Origin of Product

United States

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